molecular formula C13H14O3S B12065924 5-((1-Hydroxycyclohexyl)ethynyl)thiophene-2-carboxylic acid

5-((1-Hydroxycyclohexyl)ethynyl)thiophene-2-carboxylic acid

Cat. No.: B12065924
M. Wt: 250.32 g/mol
InChI Key: XKATZEZOSUITPY-UHFFFAOYSA-N
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Description

5-((1-Hydroxycyclohexyl)ethynyl)thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a hydroxycyclohexyl group attached to the ethynyl moiety, which is further connected to the thiophene ring. The carboxylic acid group is located at the second position of the thiophene ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 5-((1-Hydroxycyclohexyl)ethynyl)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-thiophenecarboxylic acid with an appropriate ethynylating agent in the presence of a base. The hydroxycyclohexyl group can be introduced through a subsequent reaction with a cyclohexanone derivative under suitable conditions. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

5-((1-Hydroxycyclohexyl)ethynyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced.

    Addition: The ethynyl group can participate in addition reactions with various reagents, forming addition products.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-((1-Hydroxycyclohexyl)ethynyl)thiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: The compound is used in the development of organic semiconductors, corrosion inhibitors, and other industrial applications.

Mechanism of Action

The mechanism of action of 5-((1-Hydroxycyclohexyl)ethynyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxycyclohexyl group and the thiophene ring play crucial roles in its binding to target proteins or enzymes. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular receptors. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

5-((1-Hydroxycyclohexyl)ethynyl)thiophene-2-carboxylic acid can be compared with other similar compounds, such as:

    5-((1-Hydroxycyclohexyl)ethynyl)thiophene-2-carbaldehyde: This compound has an aldehyde group instead of a carboxylic acid group, leading to different chemical properties and reactivity.

    2-Thiophenecarboxylic acid derivatives: These compounds have various substituents on the thiophene ring, affecting their chemical behavior and applications.

    Cyclohexyl-substituted thiophenes: These compounds have different substituents on the cyclohexyl group, influencing their biological activities and industrial uses.

Properties

Molecular Formula

C13H14O3S

Molecular Weight

250.32 g/mol

IUPAC Name

5-[2-(1-hydroxycyclohexyl)ethynyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C13H14O3S/c14-12(15)11-5-4-10(17-11)6-9-13(16)7-2-1-3-8-13/h4-5,16H,1-3,7-8H2,(H,14,15)

InChI Key

XKATZEZOSUITPY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#CC2=CC=C(S2)C(=O)O)O

Origin of Product

United States

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